molecular formula C9H9NO4 B14709908 2-Nitrophenyl propanoate CAS No. 19686-49-8

2-Nitrophenyl propanoate

Cat. No.: B14709908
CAS No.: 19686-49-8
M. Wt: 195.17 g/mol
InChI Key: VFRSWGDYQQLJLA-UHFFFAOYSA-N
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Description

2-Nitrophenyl propanoate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl propanoate typically involves the esterification of 2-nitrophenol with propanoic acid or its derivatives. One common method is the reaction of 2-nitrophenol with propanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form 2-nitrophenol and propanoic acid under acidic or basic conditions.

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Nucleophilic Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Reduction: 2-Aminophenyl propanoate.

    Hydrolysis: 2-Nitrophenol and propanoic acid.

    Nucleophilic Substitution: Various substituted phenyl propanoates.

Scientific Research Applications

2-Nitrophenyl propanoate finds applications in several scientific research areas:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-nitrophenyl propanoate exerts its effects depends on the specific reaction or application. For instance, in enzymatic reactions, the compound may act as a substrate that undergoes transformation by the enzyme’s active site. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed by esterases.

Molecular Targets and Pathways:

    Enzymes: Esterases, reductases.

    Pathways: Redox reactions, hydrolysis, and nucleophilic substitution pathways.

Comparison with Similar Compounds

    2-Nitrophenyl acetate: Similar structure but with an acetate ester instead of propanoate.

    2-Nitrophenyl butanoate: Similar structure but with a butanoate ester.

    2-Nitrophenyl methanoate: Similar structure but with a methanoate ester.

Uniqueness: 2-Nitrophenyl propanoate is unique due to its specific ester group, which influences its reactivity and applications. The propanoate ester provides distinct chemical properties compared to other esters, making it suitable for specific synthetic and industrial applications.

Properties

CAS No.

19686-49-8

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(2-nitrophenyl) propanoate

InChI

InChI=1S/C9H9NO4/c1-2-9(11)14-8-6-4-3-5-7(8)10(12)13/h3-6H,2H2,1H3

InChI Key

VFRSWGDYQQLJLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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